molecular formula C28H40O3Si B15174902 Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-

Cat. No.: B15174902
M. Wt: 452.7 g/mol
InChI Key: DCLPMEZANOMCGX-UHFFFAOYSA-N
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Description

This compound is a structurally complex naphthalene derivative characterized by multiple functional groups:

  • 1-[2-(2,3-Dimethoxyphenyl)-2-propen-1-yl]: A propenyl chain substituted with a 2,3-dimethoxyphenyl group at position 1 of the naphthalene core. This moiety likely enhances aromatic interactions and steric bulk .
  • 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]: A tert-butyldimethylsilyl (TBDMS) ether at position 6, which is commonly used to protect hydroxyl groups in synthetic chemistry due to its stability .
  • 1,2,3,4-Tetrahydro-1-Methyl: A partially saturated naphthalene ring with a methyl group at position 1, which may influence conformational flexibility and hydrophobic interactions .

Properties

Molecular Formula

C28H40O3Si

Molecular Weight

452.7 g/mol

IUPAC Name

tert-butyl-[[5-[2-(2,3-dimethoxyphenyl)prop-2-enyl]-5-methyl-7,8-dihydro-6H-naphthalen-2-yl]oxy]-dimethylsilane

InChI

InChI=1S/C28H40O3Si/c1-20(23-13-10-14-25(29-6)26(23)30-7)19-28(5)17-11-12-21-18-22(15-16-24(21)28)31-32(8,9)27(2,3)4/h10,13-16,18H,1,11-12,17,19H2,2-9H3

InChI Key

DCLPMEZANOMCGX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the naphthalene core: This can be achieved through various methods, such as Friedel-Crafts acylation followed by cyclization.

    Introduction of the 2,3-diMethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenyl group to the naphthalene core.

    Addition of the propenyl group: This can be done through a Wittig reaction or similar olefination methods.

    Attachment of the diMethylsilyl group: This step typically involves silylation reactions using reagents like tert-Butyldimethylsilyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Silyl Ether (TBS Group)

The TBS ether at position 6 is a protecting group for an alcohol. Common reactions include:

  • Deprotection : Typically achieved via fluoride sources (e.g., TBAF in THF) or acidic conditions (e.g., HCl in dioxane) .

  • Stability : Resists mild acidic/basic conditions but is cleaved under strong acids or nucleophiles.

Propenyl Group (Alkene Reactivity)

The propenyl chain (CH₂-CH=CH-) at position 1 engages in:

  • Electrophilic Addition : Halogens (e.g., bromine), epoxidation (e.g., mCPBA), or hydrohalogenation.

  • Cycloadditions : Diels-Alder reactions if the alkene acts as a dienophile.

  • Hydrogenation : Reduction to a saturated propyl chain using catalysts like Pd/C or H₂ with Lindlar catalyst.

Tetrahydro-naphthalene Ring

The partially saturated ring may undergo:

  • Oxidation : To regenerate the aromatic naphthalene structure under conditions like KMnO₄/H₂O.

  • Further Hydrogenation : Complete saturation of the ring via catalytic hydrogenation.

Deprotection of the TBS Ether

Reaction Conditions Outcome
TBAF (tetrabutylammonium fluoride)TBAF in THF, 0°C to rtCleavage to alcohol (6-hydroxy derivative)
HCl in dioxaneHCl gas in dioxane, refluxAcidic deprotection to alcohol

Alkene Reactions

Reaction Type Reagents Product
HydrogenationH₂, Pd/C, EtOHSaturated propyl chain
EpoxidationmCPBA, DCMEpoxide formation
Electrophilic AdditionBr₂, CH₂Cl₂Dibrominated alkene

Ring Transformations

Reaction Conditions Outcome
OxidationKMnO₄, H₂O, heatRegeneration of aromatic naphthalene
Complete HydrogenationH₂, PtO₂, EtOHFully saturated decalin derivative

Stability and Selectivity

  • The TBS group is orthogonal to alkene reactions, enabling stepwise functional group transformations .

  • The 2,3-dimethoxyphenyl ring may direct regioselective reactions due to electron-donating methoxy groups .

Potential Side Reactions

  • Over-oxidation of the tetrahydro ring during epoxidation or dihydroxylation.

  • Acidic deprotection of the TBS group may destabilize sensitive functional groups.

Synthetic Strategies

  • Protective Groups : Use of TBS ensures selective deprotection without affecting the alkene or methoxy groups.

  • Multi-Step Synthesis : Sequential alkene functionalization followed by TBS removal for alcohol activation.

Scientific Research Applications

Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Naphthalene Derivatives with Methoxyphenyl Substituents

  • 1-(3,4-Dimethoxyphenyl)-1,2,3,4-Tetrahydro-6,7-Dimethoxy-2,3-Dimethylnaphthalene ():
    • Shares a tetrahydro-naphthalene core and methoxyphenyl substituents.
    • Differs in the absence of a silyl ether and the presence of additional methyl groups.
    • Likely exhibits similar aromatic stacking properties but distinct solubility due to the TBDMS group in the target compound .

Silylated Naphthalenes

  • 1-(Dimethylsilyl)naphthalene ():
    • Contains a dimethylsilyl group directly attached to the naphthalene ring.
    • Lacks the methoxyphenyl and tetrahydro modifications.
    • The TBDMS group in the target compound offers greater steric protection and hydrolytic stability compared to dimethylsilyl .

Methyl-Substituted Naphthalenes

  • 1-Methylnaphthalene and 2-Methylnaphthalene ():
    • Simpler analogs with a single methyl group.
    • Demonstrated toxicological profiles (e.g., hepatic and respiratory effects in mammals), which may inform baseline toxicity assessments for the target compound .

Physicochemical Properties

Property Target Compound 1-Methylnaphthalene () 1-(Dimethylsilyl)naphthalene ()
Molecular Weight ~500–600 (estimated) 142.20 g/mol 200.40 g/mol
Key Functional Groups TBDMS ether, methoxyphenyl Methyl Dimethylsilyl
Solubility Likely low (hydrophobic) 0.025 g/L (water) Not reported
Stability High (TBDMS protection) Moderate Moderate (sensitive to hydrolysis)

The TBDMS group in the target compound significantly enhances steric bulk and stability compared to simpler methyl or dimethylsilyl derivatives .

Naphthalene Diimide Derivatives ()

  • Tetra-substituted naphthalene diimides (NDs) :
    • Exhibit potent G-quadruplex DNA stabilization (IC50 ~10 nM in pancreatic cancer cells).
    • The target compound’s methoxyphenyl and TBDMS groups may confer distinct binding affinities, though its biological activity remains uncharacterized .

Environmental Interactions ()

  • Naphthalene and Phenanthrene :
    • Biodegradation rates in aqueous media are similar (slope = 0.015–0.020 h⁻¹).
    • The target compound’s TBDMS group may reduce biodegradability due to increased hydrophobicity .

Biological Activity

Naphthalene derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl- , which is characterized by its complex structure and potential therapeutic applications. This compound, identified by the CAS number 1415611-37-8 , presents a unique combination of naphthalene and methoxyphenyl moieties that may influence its biological activity.

Basic Information

PropertyValue
Chemical FormulaC28H40O3Si
Molecular Weight452.7 g/mol
Boiling PointPredicted: 501.4 ± 50.0 °C

Structural Characteristics

The compound features a naphthalene core with several substituents that enhance its biological profile. The presence of methoxy groups and a dimethylsilyl ether contributes to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a synthesized naphthalene-chalcone derivative demonstrated significant cytotoxic activity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest . This suggests that modifications to the naphthalene structure can enhance its efficacy against cancer.

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been extensively studied. A recent investigation into various naphthalene derivatives revealed broad-spectrum antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the naphthalene ring could optimize antibacterial efficacy.

Antioxidant and Anti-inflammatory Effects

Naphthalene derivatives are also known for their antioxidant properties. They exhibit the ability to scavenge free radicals, which can mitigate oxidative stress-related diseases. Additionally, some studies have reported anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Neuroprotective Effects

Emerging research suggests that certain naphthalene compounds may possess neuroprotective properties. For example, studies on related compounds indicate potential benefits in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative damage .

Case Studies

  • Anticancer Activity Evaluation : In vitro studies demonstrated that a specific naphthalene derivative (Compound 6a) exhibited remarkable cytotoxicity against cancer cell lines, leading to apoptosis through caspase activation .
  • Antimicrobial Spectrum Analysis : A series of new naphthalene derivatives were tested against five microbial strains, showing varied effectiveness; some compounds exhibited potent activity against resistant strains like MRSA .
  • Neuroprotective Studies : Investigations into the neuroprotective effects of naphthalene derivatives revealed their potential in reducing neuronal damage in animal models of stroke and Alzheimer's disease .

Q & A

Basic Question: What are the key structural features influencing the reactivity of this naphthalene derivative in synthetic pathways?

Methodological Answer:
The compound’s reactivity is governed by:

  • Substituent effects : The 2,3-dimethoxyphenyl and tert-butyldimethylsilyl (TBDMS) groups influence steric and electronic environments. For example, the TBDMS group enhances hydrolytic stability of the phenolic oxygen at position 6, while the propenyl group at position 1 enables Michael addition or electrophilic substitution reactions .
  • Conformational analysis : Molecular dynamics simulations (e.g., using COMSOL Multiphysics) can model steric hindrance between the tetrahydro-1-methyl group and the propenyl chain, which may affect reaction pathways .
    Data Table :
Functional GroupRole in ReactivityExample Reaction
TBDMS-O-Stabilizes phenolic oxygenProtection/deprotection in synthesis
2-Propen-1-ylElectrophilic siteDiels-Alder cycloadditions

Advanced Question: How can conflicting toxicity data from in vitro and in vivo studies on this compound be reconciled?

Methodological Answer:
Discrepancies often arise due to:

  • Metabolic differences : In vitro models (e.g., liver microsomes) may not account for systemic detoxification pathways observed in vivo. Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track metabolic byproducts across models .
  • Dose-response variability : Apply benchmark dose modeling (BMD) to harmonize data, as outlined in ATSDR’s toxicological frameworks (Table B-1: Health Outcomes) .
    Recommended Workflow :

Cross-validate results using human hepatocyte spheroids and murine models.

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings .

Basic Question: What analytical techniques are optimal for characterizing this compound’s purity and stability?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves degradation products from the parent compound.
  • Spectroscopy : ¹H-NMR (500 MHz) identifies stereochemical integrity, while FT-IR confirms silyl ether stability (peaks at 1250–1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution LC-MS (Q-TOF) detects trace impurities (<0.1%) via exact mass matching .

Advanced Question: How does the compound’s environmental fate correlate with its structural modifications?

Methodological Answer:

  • QSAR Modeling : Predict biodegradation using the EPI Suite™, focusing on logP (estimated 4.2) and Henry’s Law constant (3.2 × 10⁻⁶ atm·m³/mol) .
  • Experimental Validation : Conduct OECD 301F tests to measure aerobic degradation in soil/water systems. The TBDMS group may reduce microbial breakdown by 30–40% compared to unsubstituted analogs .

Basic Question: What are the critical parameters for designing dose-response studies in toxicological research?

Methodological Answer:
Key parameters include:

  • Exposure routes : Prioritize inhalation/oral routes per ATSDR guidelines (Table B-1) .
  • Endpoint selection : Measure hepatic CYP450 induction (e.g., CYP1A1/2) and oxidative stress markers (e.g., glutathione depletion) .
  • Species selection : Use Sprague-Dawley rats for comparative toxicity with existing naphthalene data .

Advanced Question: What computational strategies address the compound’s regioselectivity challenges in synthesis?

Methodological Answer:

  • DFT Calculations : Optimize transition states for propenyl group additions at position 1. For example, B3LYP/6-31G(d) identifies activation energies for competing pathways .
  • Machine Learning : Train models on existing naphthalene derivative datasets to predict optimal reaction conditions (e.g., solvent polarity, catalyst choice) .

Basic Question: How can researchers validate the compound’s interaction with biological targets (e.g., receptors, enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to targets like aryl hydrocarbon receptor (AhR).
  • Enzyme Assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin) to measure CYP450 inhibition .

Advanced Question: What mechanistic insights explain contradictory genotoxicity findings in literature?

Methodological Answer:

  • DNA Adduct Analysis : Use ³²P-postlabeling to detect covalent DNA modifications. Compare adduct profiles across cell lines (e.g., HepG2 vs. TK6) .
  • Epigenetic Modulation : Assess histone acetylation changes via ChIP-seq; the dimethoxyphenyl group may interact with HDACs .

Basic Question: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : Argon-purged vials at –20°C, with desiccant to protect the silyl ether.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Question: How can AI-driven platforms optimize the compound’s bioactivity profile?

Methodological Answer:

  • Generative AI : Use platforms like MolecularAI to design analogs with improved solubility (e.g., replacing TBDMS with PEG-linked groups) .
  • High-Throughput Screening : Deploy fragment-based libraries in automated systems (e.g., Echo® Liquid Handler) to identify synergistic modifiers .

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